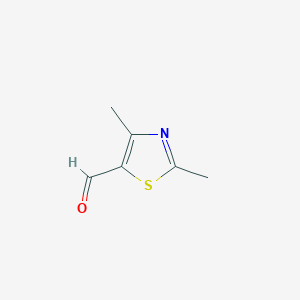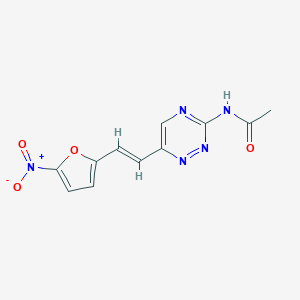
Acetylfuratrizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylfuratrizine is a chemical compound that belongs to the class of furan derivatives. It is used in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Acetylfuratrizine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis.
Mecanismo De Acción
The mechanism of action of acetylfuratrizine is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in inflammation and cancer growth. Acetylfuratrizine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Acetylfuratrizine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Acetylfuratrizine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acetylfuratrizine in lab experiments is its low toxicity. It has been found to be relatively safe in animal studies, with no significant adverse effects reported. Another advantage is its availability and low cost. However, one limitation is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on acetylfuratrizine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of acetylfuratrizine in humans. Finally, the potential of acetylfuratrizine as a therapeutic agent for various diseases needs to be explored further.
Conclusion:
In conclusion, acetylfuratrizine is a chemical compound that has potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into acetylfuratrizine. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Propiedades
Número CAS |
1789-26-0 |
|---|---|
Nombre del producto |
Acetylfuratrizine |
Fórmula molecular |
C11H9N5O4 |
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]acetamide |
InChI |
InChI=1S/C11H9N5O4/c1-7(17)13-11-12-6-8(14-15-11)2-3-9-4-5-10(20-9)16(18)19/h2-6H,1H3,(H,12,13,15,17)/b3-2+ |
Clave InChI |
SWMPGCCDXNLPED-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)NC1=NC=C(N=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Sinónimos |
acetylfuratrizine panfuran acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



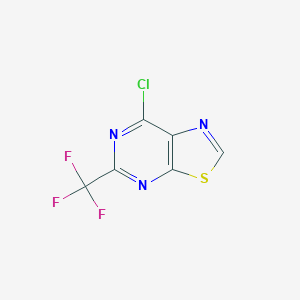
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
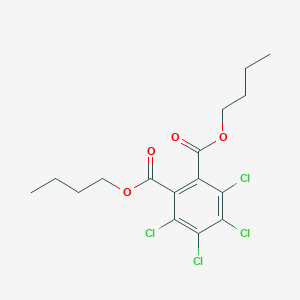
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
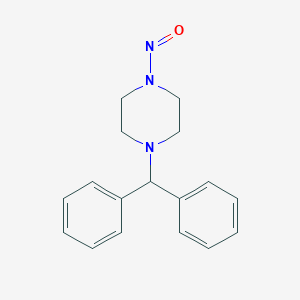
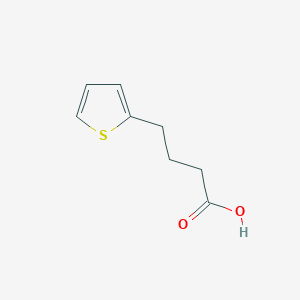
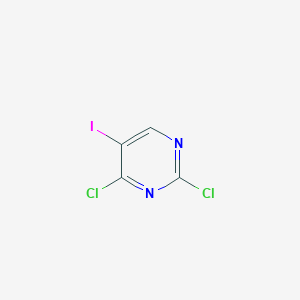
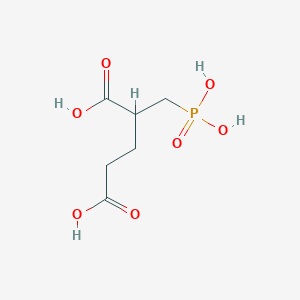
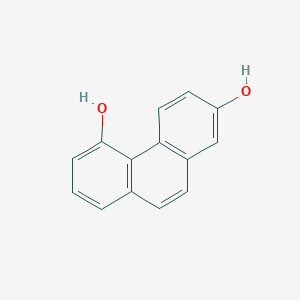
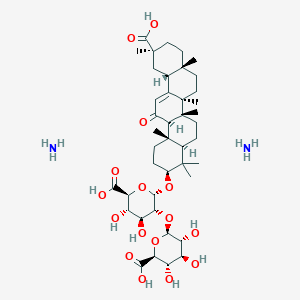
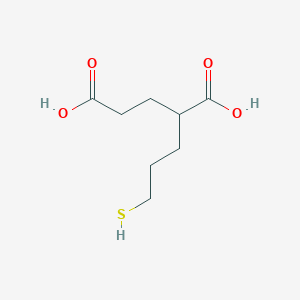
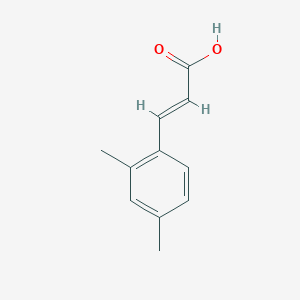
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
